REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH2:11][C:12]2=[O:15])=[CH:7][CH:6]=1)=[O:4].[BH4-].[Na+]>CO.O1CCCC1>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH2:11][CH:12]2[OH:15])=[CH:7][CH:6]=1)=[O:4] |f:1.2|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 5° C. for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
DISTILLATION
|
Details
|
successively the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
by adding a 2N aqueous hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C2CCCC(C2=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |